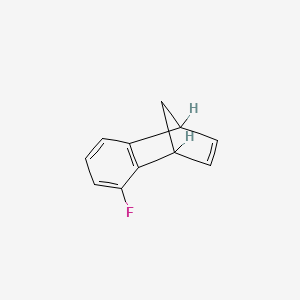![molecular formula C12H15N3O2 B8570118 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol is a complex organic compound that features an imidazole ring substituted with an amino and methoxy group on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3-methoxybenzaldehyde with glyoxal and ammonia to form the imidazole ring. This is followed by the reduction of the imidazole intermediate to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the imidazole ring to an imidazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .
Aplicaciones Científicas De Investigación
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(4-methoxyphenyl)-1H-imidazole
- 2-(4-aminophenyl)-1H-imidazole
- 2-(4-methoxy-3-nitrophenyl)-1H-imidazole .
Uniqueness
What sets 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and methoxy groups on the phenyl ring, along with the ethanol group, provides a versatile platform for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol |
InChI |
InChI=1S/C12H15N3O2/c1-17-11-6-8(2-3-10(11)13)12-14-7-9(15-12)4-5-16/h2-3,6-7,16H,4-5,13H2,1H3,(H,14,15) |
Clave InChI |
UULAEQAAAPOLRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NC=C(N2)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)
![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)






![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)


![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
![8-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8570137.png)
